molecular formula C6H14O4S B1214918 Diisopropyl sulfate CAS No. 2973-10-6

Diisopropyl sulfate

Cat. No.: B1214918
CAS No.: 2973-10-6
M. Wt: 182.24 g/mol
InChI Key: HWBLTYHIEYOAOL-UHFFFAOYSA-N
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Description

Diisopropyl sulfate (DPS, C₆H₁₄O₄S, molecular mass 182.24) is a dialkyl sulfate ester traditionally used as an alkylating agent under alkaline conditions . Recent advancements have repositioned DPS as a novel O-sulfation reagent under acidic activation, enabling sulfation of secondary alcohols and complex biomolecules like carbohydrates and steroids . Its boiling point is 94°C at 931 Pa, but it decomposes at 106°C under higher pressures (2394 Pa) .

The compound’s reactivity is enhanced by tetrabutylammonium bisulfate (Bu₄NHSO₄), which facilitates sulfation via intermediates such as methyl sulfates . DPS exhibits steric selectivity, favoring secondary alcohols over primary or tertiary alcohols, and demonstrates functional group tolerance in late-stage sulfation of bioactive molecules .

Properties

IUPAC Name

dipropan-2-yl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBLTYHIEYOAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073131
Record name Diisopropyl sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-10-6
Record name Diisopropyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diisopropyl sulfate
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Record name Diisopropyl sulfate
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Record name Diisopropyl sulphate
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Record name DIISOPROPYLSULFATE
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Preparation Methods

Reaction Conditions and Mechanism

The foundational method for diisopropyl sulfate production involves the exothermic reaction of liquid propylene with concentrated sulfuric acid (87.5–93% w/w). This process, detailed in US2099814A , operates under moderate temperatures (0–30°C) and pressures sufficient to maintain propylene in the liquid phase (65–205 psi). The reaction proceeds via a two-step mechanism:

  • Alkylation : Propylene reacts with sulfuric acid to form monoisopropyl sulfate.

  • Di-esterification : Excess propylene further alkylates the monoester, yielding this compound.

Critical Parameters :

  • Acid Concentration : Optimal yields occur at 90–95% sulfuric acid. Concentrations below 75% result in sluggish reactions, while >95% acid accelerates polymerization side reactions.

  • Molar Ratios : A 1:1 molar ratio of propylene to sulfuric acid minimizes unreacted propylene and avoids extensive di-ester formation, simplifying purification.

Industrial-Scale Process Optimization

Table 1: Comparative Reaction Conditions from Patent Examples

ParameterExample 1Example 2Preferred Range
Sulfuric Acid Strength87.5%93%90–95%
Temperature0–10°C18–27°C25–30°C
Pressure (psi)65–100150–205160–165
Reaction Time8 minutes8 minutes<10 minutes
Yield (Isopropanol)*98%98%95–99%

*Post-hydrolysis yield of isopropanol, indicative of sulfate ester conversion efficiency.

Key Observations :

  • Temperature Control : Lower temperatures (0–10°C) reduce byproduct formation but require extended cooling. At 25–30°C, reaction rates peak without significant polymerization.

  • Pressure Management : Operating near propylene’s vapor pressure (165 psi at 25°C) ensures liquid-phase reactivity while minimizing energy costs.

Alternative Sulfation Methods Using Sulfur Trioxide Complexes

Sulfur Trioxide-Amine Complexes

Recent advances in sulfation chemistry, as outlined in PMC11625868 , demonstrate the utility of sulfur trioxide (SO₃) complexes for selective esterification. For example, trimethylamine-SO₃ (Me₃N·SO₃) facilitates sulfation of alcohols under anhydrous conditions. Applied to isopropanol, this method could theoretically yield this compound via sequential sulfation:

2(CH₃)₂CHOH+SO₃[(CH₃)₂CHO]₂SO₃+H₂O2 \, \text{(CH₃)₂CHOH} + \text{SO₃} \rightarrow \text{[(CH₃)₂CHO]₂SO₃} + \text{H₂O}

Advantages Over Traditional Methods :

  • Reduced Corrosivity : SO₃ complexes are less corrosive than concentrated sulfuric acid, simplifying reactor design.

  • Selectivity : Controlled stoichiometry minimizes monoester contamination.

Challenges :

  • Cost : SO₃ complexes are more expensive than sulfuric acid.

  • Scalability : Limited industrial data exist for this compound synthesis via this route.

Reaction Kinetics and Byproduct Management

Kinetic Profile of Sulfuric Acid-Propylene Reaction

The reaction exhibits pseudo-first-order kinetics with respect to propylene at constant acid concentration. Key factors influencing rates include:

  • Acid Strength : Rate constants increase exponentially with acid concentration due to enhanced electrophilicity of the sulfonic group.

  • Mixing Efficiency : High shear mixing (e.g., autoclave agitation) ensures intimate contact between immiscible reactants, reducing reaction times to <10 minutes.

Byproduct Formation :

  • Polymerization : Propylene dimerization occurs at temperatures >30°C, necessitating precise thermal control.

  • Sulfur Dioxide Generation : Dehydration of sulfuric acid is mitigated by maintaining water content below 20%.

Purification and Isolation Techniques

Distillation and Crystallization

Crude reaction mixtures containing mono- and di-isopropyl sulfates are purified via:

  • Dilution with Ice Water : Lowers viscosity and hydrolyzes residual sulfuric acid.

  • Fractional Distillation : Separates monoisopropyl sulfate (b.p. 120–130°C) from this compound (b.p. 180–190°C).

  • Crystallization : this compound precipitates from cold ethanol solutions, yielding >95% purity.

Table 2: Purification Outcomes from Patent Examples

StepConditionsPurity ImprovementYield Loss
Dilution1:3.5 ice water ratio10–15%<2%
Distillation100–200 mmHg vacuum80–90%5–10%
CrystallizationEthanol, −10°C95–98%10–15%

Emerging Trends and Research Gaps

Green Chemistry Approaches

Future research directions include:

  • Ionic Liquid Catalysts : Non-aqueous media to enhance reaction selectivity.

  • Continuous Flow Systems : Improve heat dissipation and scalability.

Analytical Challenges

  • Real-Time Monitoring : Developing in-situ NMR or IR spectroscopy to track esterification progress .

Chemical Reactions Analysis

Diisopropyl sulfate undergoes various chemical reactions, including:

    Alkylation: It is commonly used as an alkylating agent in organic synthesis. The compound can transfer isopropyl groups to nucleophiles such as alcohols, amines, and thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form isopropanol and sulfuric acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include alkaline conditions for alkylation and acidic or neutral conditions for hydrolysis. The major products formed from these reactions are isopropylated derivatives and sulfuric acid .

Scientific Research Applications

Organic Synthesis

Diisopropyl sulfate serves as a versatile reagent for the O-sulfation of alcohols, phenols, and other nucleophiles. Recent studies highlight its effectiveness in synthesizing sulfated derivatives of carbohydrates and amino acids, which are crucial for understanding biological functions and drug discovery. The enhanced electrophilicity of this compound allows for efficient sulfation reactions under mild conditions, making it suitable for late-stage modifications of complex molecules .

Case Study: O-Sulfation Protocol Development
A recent study developed a robust protocol utilizing this compound for the O-sulfation of various substrates. The method demonstrated high yields (up to 85%) when applied to electron-rich and electron-deficient phenols, showcasing the compound's utility in synthesizing biologically relevant sulfated products .

Biochemical Research

This compound has been employed in biochemical research to modify biomolecules, enhancing their properties for therapeutic applications. The introduction of sulfate groups can significantly alter the solubility, stability, and biological activity of compounds.

Case Study: Modification of Natural Products
In a study focusing on natural products, this compound was used to sulfamate flavonoids, leading to compounds with improved solubility and bioactivity. These modifications are essential for developing new drugs that target specific biological pathways .

Toxicological Studies

While this compound has beneficial applications, it is also important to consider its toxicological profile. Studies have shown that this compound can induce skin papillomas and sarcomas in animal models when applied topically or injected subcutaneously . This raises concerns regarding its safety in laboratory settings and necessitates careful handling protocols.

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisO-sulfation of alcohols and phenolsHigh yields achieved; versatile reagent
Biochemical ResearchModification of biomolecules for therapeutic useImproved solubility and bioactivity
ToxicologyInduction of tumors in animal modelsSkin papillomas and sarcomas observed

Mechanism of Action

The mechanism of action of diisopropyl sulfate involves the transfer of isopropyl groups to nucleophilic sites on target molecules. This process is facilitated by the electrophilic nature of the sulfur atom in the sulfate group, which enhances the reactivity of the compound. The molecular targets and pathways involved in these reactions include nucleophilic substitution and alkylation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl Sulfate (DES)

  • Structure and Reactivity: DES (C₄H₁₀O₄S, MW 154.18) shares the sulfate diester backbone but with ethyl groups. Unlike DPS, DES is a potent alkylating agent and carcinogen, linked to upper respiratory cancers in occupational settings .
  • Toxicity: DES is classified as carcinogenic (IARC Group 2A), whereas DPS’s toxicity profile is less documented but includes mutagenicity in bacterial assays (Ames test) .
  • Applications: DES is used in ethanol production, while DPS’s novel role in O-sulfation avoids alkylation byproducts, making it safer for pharmaceutical synthesis .

Dimethyl Sulfate (DMS)

  • Reactivity : DMS (MW 126.13) excels in sulfating primary alcohols under Bu₄NHSO₄ activation, whereas DPS targets secondary alcohols . Both decompose into methyl or isopropyl sulfates, but DMS forms more stable intermediates .
  • Toxicity: DMS is highly toxic (volatile and carcinogenic), requiring stringent handling protocols. DPS, while also toxic, may offer reduced risks in controlled sulfation reactions .

Di-n-Butyl Sulfate (DBS)

  • Physical Properties: DBS (C₈H₁₈O₄S, MW 210.29) has a longer alkyl chain, increasing hydrophobicity. It is less volatile than DPS but shares genotoxic concerns .
  • Applications: Primarily a genotoxic impurity in pharmaceuticals, DBS lacks the sulfation utility demonstrated by DPS .

Sulfur Trioxide (SO₃) Complexes

  • Traditional Sulfation : SO₃–amine complexes (e.g., pyridine–SO₃) are classic sulfation agents but suffer from moisture sensitivity and poor selectivity. DPS and DMS offer superior functional group tolerance under milder conditions .
  • Mechanism : Unlike SO₃-based methods, DPS avoids direct SO₃ release, reducing side reactions and enabling gram-scale synthesis .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Applications
Diisopropyl sulfate C₆H₁₄O₄S 182.24 94 (931 Pa) O-Sulfation of secondary alcohols
Diethyl sulfate C₄H₁₀O₄S 154.18 209 Alkylation, ethanol production
Dimethyl sulfate C₂H₆O₄S 126.13 188 O-Sulfation of primary alcohols
Di-n-butyl sulfate C₈H₁₈O₄S 210.29 315 Genotoxic impurity

Table 2: Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Notes
This compound Mutagenic (Ames test) Requires fume hood handling
Diethyl sulfate Carcinogenic (IARC Group 2A) Strict occupational controls
Dimethyl sulfate Carcinogenic, volatile Hazardous material classification

Research Findings and Limitations

  • Advantages of DPS: Enables sulfation of sterically hindered secondary alcohols, a challenge for DMS . Compatible with complex biomolecules (e.g., steroids, amino acids) under mild conditions . Avoids alkylation byproducts common in traditional dialkyl sulfate uses .
  • Limitations: Ineffective for tertiary alcohols and phenols, a shared drawback with DMS . Genotoxicity concerns necessitate rigorous impurity control in pharmaceuticals .

Biological Activity

Diisopropyl sulfate (DPS) is a dialkyl sulfate compound that has garnered attention for its unique biological activities, particularly in the context of sulfation processes and potential toxicological effects. This article explores the biological activity of this compound, including its mechanisms of action, toxicological implications, and relevant case studies.

This compound is characterized by its sulfate group bonded to two isopropyl groups. It serves as an effective alkylating agent and is commonly utilized in synthetic organic chemistry for the introduction of sulfate groups into various biomolecules. The mechanism involves the electrophilic attack on nucleophiles, leading to the formation of sulfated derivatives that can alter the biological function of target molecules.

The introduction of sulfate groups can significantly affect molecular interactions due to changes in charge distribution and hydrogen bonding capabilities. This modification is crucial in various biological processes, including:

  • Post-translational modifications : Sulfation plays a vital role in modulating protein functions and interactions.
  • Drug metabolism : Sulfated metabolites often exhibit altered pharmacokinetics and bioactivity compared to their parent compounds.

Carcinogenicity Studies

Research has indicated that this compound possesses carcinogenic potential. In studies involving animal models:

  • Rats : Subcutaneous injections of this compound resulted in a high incidence of local sarcomas. In one study, 14 out of 15 rats developed tumors after weekly injections over 15 weeks, with a mean survival time of approximately 314 days .
  • Mice : Similar studies on mice also demonstrated an increased incidence of lung adenomas following treatment with this compound .

These findings suggest a concerning profile regarding the long-term exposure to this compound, highlighting the need for caution in occupational settings where exposure may occur.

Occupational Exposure

A cohort study conducted at a manufacturing plant revealed an increased risk of laryngeal cancer among workers exposed to this compound and related compounds. Although direct measurements of this compound exposure were not available, the association with strong-acid environments suggests a potential link between exposure and increased cancer risk .

Summary of Biological Activities

Biological Activity Description
Alkylation Agent Reacts with nucleophiles to introduce sulfate groups into biomolecules.
Carcinogenic Potential Associated with tumor formation in animal studies; significant risk factors identified.
Developmental Toxicity Potential adverse effects on fetal development; needs further investigation.
Post-translational Modification Alters protein functions through sulfation, impacting various biological processes.

Q & A

Q. How is diisopropyl sulfate synthesized and characterized in laboratory settings?

this compound is typically synthesized via esterification of sulfuric acid with isopropanol under controlled acidic conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment . Key parameters include reaction temperature (maintained below 40°C to avoid side reactions) and stoichiometric ratios.

Q. What analytical methods are recommended for detecting this compound in pharmaceutical matrices?

GC-MS is the gold standard due to its sensitivity (detection limits ≤0.1 ppm) and specificity. Sample preparation involves derivatization to enhance volatility, followed by separation using a DB-5MS column and quantification via selective ion monitoring (SIM) . Alternative methods include ion chromatography for sulfate-specific detection in aqueous systems .

Q. What safety protocols are essential when handling this compound in laboratory environments?

this compound is acutely toxic (oral LD₅₀: 50–100 mg/kg in rodents) and a suspected alkylating agent. Protocols include using fume hoods, nitrile gloves, and chemical-resistant aprons. Emergency procedures should address skin contact (immediate washing with 10% sodium bicarbonate) and inhalation (oxygen therapy) .

Q. What are the critical parameters for ensuring the purity of this compound in synthetic chemistry applications?

Purity (>98%) is achieved through fractional distillation (boiling point: 92–94°C at 12 mmHg) and validated via Karl Fischer titration for water content (<0.5%) and inductively coupled plasma optical emission spectroscopy (ICP-OES) for trace metals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across different chromatographic conditions?

Discrepancies often arise from column selectivity (e.g., polar vs. non-polar stationary phases) or detector sensitivity. Method validation should include robustness testing under varying pH (4–7), temperature (±5°C), and mobile phase compositions. Cross-validation with high-performance liquid chromatography (HPLC) coupled with charged aerosol detection (CAD) can improve accuracy .

Q. What strategies are effective for stabilizing this compound in aqueous solutions during experimental procedures?

Stabilization requires pH adjustment (optimal range: 6.5–7.5 using phosphate buffers) and inert atmospheres (argon or nitrogen) to minimize hydrolysis. Addition of radical scavengers like butylated hydroxytoluene (BHT) at 0.01% w/v further reduces oxidative degradation .

Q. How does the presence of sulfides affect isotopic analysis of sulfate derivatives like this compound?

Sulfides (>0.01 mg/L) interfere with sulfur isotopic composition (δ³⁴S) by introducing isotopically light sulfur from oxidized sulfide. Removal involves nitrogen stripping or precipitation with zinc acetate before analysis. Isotope ratio mass spectrometry (IRMS) must be calibrated with sulfide-free controls .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

Hydrolysis follows pseudo-first-order kinetics, with rate constants increasing exponentially in alkaline conditions (pH >9). Mechanistic studies using ¹⁸O-labeled water and kinetic isotope effects (KIE) reveal a bimolecular nucleophilic substitution (SN₂) pathway, critical for predicting environmental persistence .

Q. How do structural analogs of this compound influence its reactivity and decomposition pathways in organic synthesis?

Comparative studies with dimethyl sulfate and diethyl sulfate show that bulkier isopropyl groups reduce electrophilicity, slowing alkylation rates. Computational modeling (DFT calculations) identifies steric hindrance as the primary factor, validated by Arrhenius plots of activation energies .

Q. What computational models predict the environmental persistence and degradation pathways of this compound?

Quantitative structure-activity relationship (QSAR) models estimate a half-life of 12–30 days in aqueous environments. Density functional theory (DFT) simulations predict hydroxyl radical attack as the primary degradation route, corroborated by LC-MS identification of isopropyl alcohol and sulfate byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diisopropyl sulfate
Reactant of Route 2
Reactant of Route 2
Diisopropyl sulfate

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